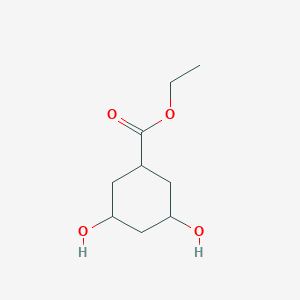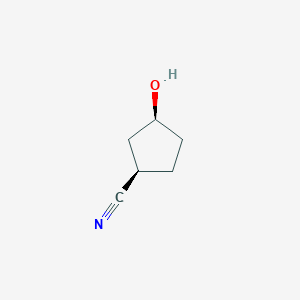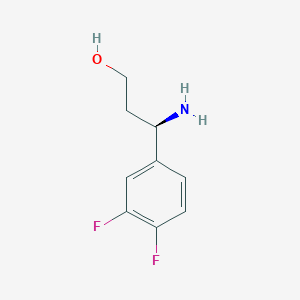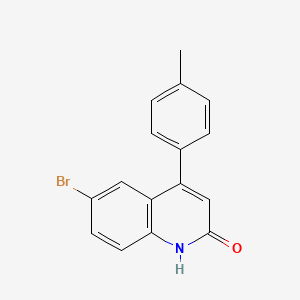
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a p-tolyl group at the 4th position, and a quinolin-2(1H)-one core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one typically involves the following steps:
Formation of Quinolin-2(1H)-one: The quinolin-2(1H)-one core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of P-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinolin-2(1H)-one core can undergo oxidation to form quinoline-2,3-dione or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline-2,3-dione.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
科学研究应用
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound serves as a probe for investigating biological processes and molecular interactions.
作用机制
The mechanism of action of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The bromine atom and p-tolyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting enzyme activity, blocking receptor signaling, or inducing DNA damage.
相似化合物的比较
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the bromine atom and p-tolyl group, resulting in different biological activities.
6-Chloro-4-(P-tolyl)quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
4-(P-tolyl)quinolin-2(1H)-one: Lacks the halogen atom, affecting its chemical properties and applications.
Uniqueness
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and p-tolyl group, which enhance its chemical reactivity and biological activity. These structural features make it a valuable compound for developing new drugs and materials.
属性
CAS 编号 |
1416440-34-0 |
|---|---|
分子式 |
C16H12BrNO |
分子量 |
314.18 g/mol |
IUPAC 名称 |
6-bromo-4-(4-methylphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-2-4-11(5-3-10)13-9-16(19)18-15-7-6-12(17)8-14(13)15/h2-9H,1H3,(H,18,19) |
InChI 键 |
KRMWYIWLCWQQEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


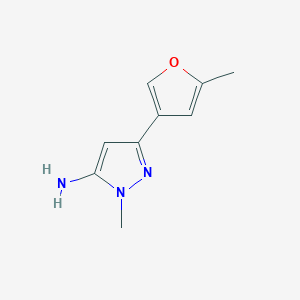

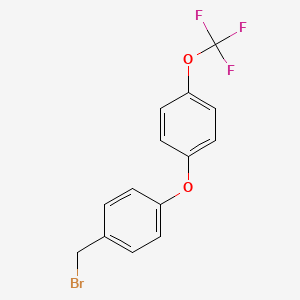



![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
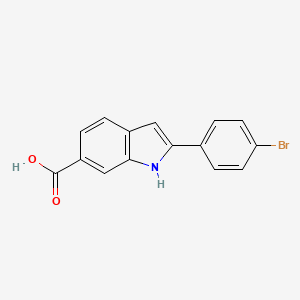

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
